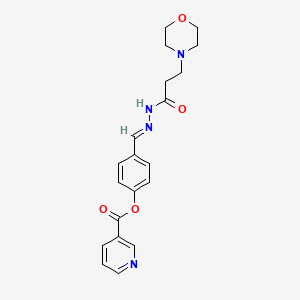

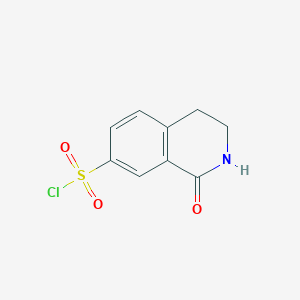

![molecular formula C15H9FN4 B2738231 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-49-3](/img/structure/B2738231.png)

7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis

The molecular structure of “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is based on the pyrazolo[1,5-a]pyrimidine core, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” are complex and involve multiple steps . The reactions are characterized by changes in the dipole moment, which are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” are influenced by its molecular structure. The compound exhibits tunable photophysical properties, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The PPs, including “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile”, can be used as chemosensors . They can detect or measure chemical composition or chemical processes.

Organic Materials Progress

These compounds are also used to monitor the progress of organic materials . They can provide valuable insights into the development and changes in organic materials.

Optical Applications

The PPs have several key characteristics that make them suitable for optical applications. They have simpler and greener synthetic methodology and tunable photophysical properties .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Comparable to Commercial Probes

The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This makes them a potential alternative to these commercial probes.

Bio-Macromolecular Interactions

Fluorescent organic compounds, including PPs, have been a major focus of research related to bio-macromolecular interactions . They can be used to study the interactions between biological macromolecules.

Anticancer Activity

While there isn’t specific research on the anticancer activity of “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile”, pyrimidine derivatives have been studied for their anticancer activity . It’s possible that this compound could have similar properties, but further research would be needed to confirm this.

Future Directions

The future directions for research on “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards, and potential applications .

properties

IUPAC Name |

7-[(Z)-2-(4-fluorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCRNKPOXGYYPZ-UTCJRWHESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

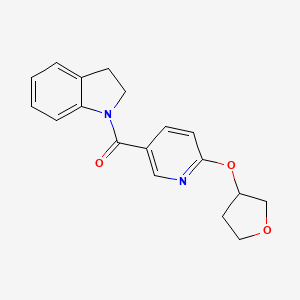

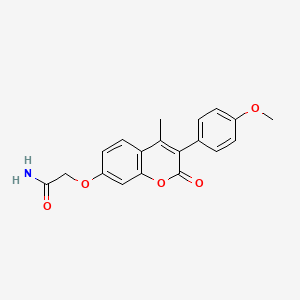

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2738148.png)

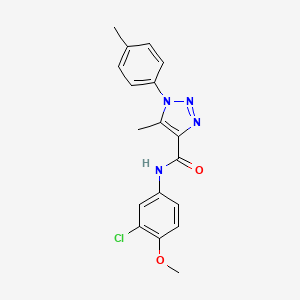

![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)

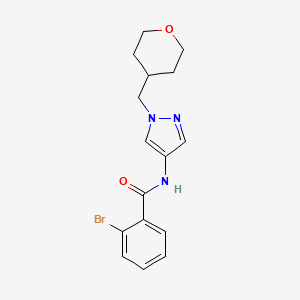

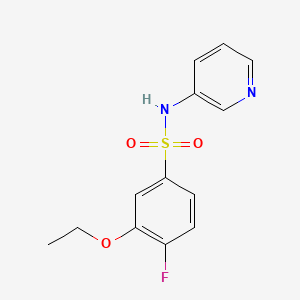

![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

![4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2738157.png)

![N-[2-(5-Tert-butyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2738162.png)

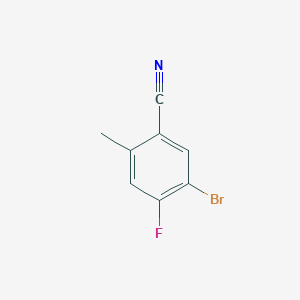

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)